(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol

Description

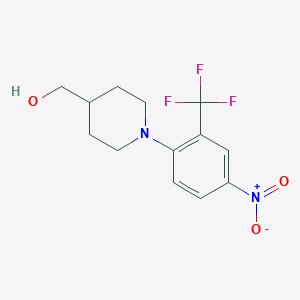

Structure

3D Structure

Properties

IUPAC Name |

[1-[4-nitro-2-(trifluoromethyl)phenyl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-10(18(20)21)1-2-12(11)17-5-3-9(8-19)4-6-17/h1-2,7,9,19H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQPKHHZALRRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Biological Activity

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16F3N2O3. The structure features a piperidine ring substituted with a nitro group and a trifluoromethyl group, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitro-2-trifluoromethylphenyl derivatives with piperidine derivatives. The following general reaction scheme can be proposed:

- Starting Materials : 4-nitro-2-trifluoromethylphenol and piperidine.

- Reaction Conditions : The reaction may be carried out under reflux conditions in an organic solvent such as ethanol or methanol.

- Purification : The product is usually purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In a study assessing the anti-mycobacterial activity of related compounds, it was found that certain derivatives exhibited promising results against Mycobacterium smegmatis and Mycobacterium abscessus .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Nitrobenzamide Derivative | M. smegmatis | >100 |

| Nitrobenzamide Derivative | M. abscessus | >100 |

Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological effects. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. This property is crucial for compounds targeting neurological disorders.

In a study focusing on piperidine derivatives, it was reported that certain compounds exhibited anxiolytic and antidepressant-like activities in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Case Studies

- Case Study on Antimycobacterial Activity :

- Neuropharmacological Assessment :

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol exhibit promising anticancer properties. For instance, studies on related nitro-substituted piperidine derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. A study demonstrated that related compounds showed significant activity against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis and other mycobacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and the nitro group can enhance biological activity. For example, variations in the trifluoromethyl group have been shown to affect the compound's potency against specific targets .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 50 | |

| Compound B | Antimicrobial | 100 | |

| This compound | Anticancer | TBD | TBD |

Case Study 1: Anticancer Evaluation

In a recent study, a series of nitro-substituted piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of the trifluoromethyl group in enhancing activity .

Case Study 2: Antimycobacterial Activity

Another investigation focused on the antimycobacterial properties of related compounds. The study found that certain derivatives demonstrated effective inhibition of Mycobacterium abscessus. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is a critical target for new anti-tuberculosis agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol with analogous piperidinyl methanol derivatives and related compounds, focusing on structural features, electronic effects, and synthetic methodologies.

Piperidinyl Methanol Derivatives with Varied Aryl Substituents

- [1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS: 415722-06-4): Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol Key Features: A methylbenzyl group replaces the nitro and trifluoromethyl substituents. The methyl group is electron-donating, leading to a less electron-deficient aromatic system compared to the target compound. This likely enhances solubility in nonpolar solvents but reduces lipophilicity relative to the target’s -CF₃ group. H-bond donors/acceptors: 1/2 .

- This contrasts with the target’s electron-withdrawing nitro group, which may reduce basicity and alter metabolic stability .

Benzamide and Urea Derivatives with Piperidine Moieties

Compounds such as N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) () share structural motifs with the target compound, including trifluoromethyl groups and piperidine rings. Key distinctions include:

- Functional Groups : The target lacks the thiourea or urea linkages present in these analogs, which are critical for hydrogen-bonding interactions in biological systems.

- Synthetic Yields : Yields for these derivatives range from 35.2% to 65.2%, suggesting challenges in introducing bulky substituents (e.g., trifluoromethyl) during synthesis .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic: What are the recommended synthetic routes for synthesizing (1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol?

Methodological Answer:

The synthesis of piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution, reductive amination, and hydroxylation. For example:

- Step 1: React 4-nitro-2-(trifluoromethyl)aniline with a piperidin-4-ylmethanol precursor via Buchwald-Hartwig coupling or Ullmann-type coupling to introduce the aryl group .

- Step 2: Optimize reaction conditions (e.g., temperature, catalyst) to enhance yield. A similar compound, 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidine, achieved 79.9% yield using propionic anhydride under reflux .

- Step 3: Purify the product via column chromatography or recrystallization. Purity >95% is critical for reproducible biological assays .

Advanced: How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

Stereochemical control in piperidine derivatives often requires chiral catalysts or resolving agents. For example:

- Use chiral HPLC (e.g., with a cellulose-based column) to separate enantiomers .

- Employ asymmetric hydrogenation with Ru-BINAP catalysts to favor specific stereoisomers .

- Validate stereochemistry via X-ray crystallography or NOESY NMR, as demonstrated for structurally related compounds like 1-benzyl-4-ethylpiperidin-4-ylmethanol .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: 1H/13C NMR to confirm the piperidine ring, aryl group, and hydroxymethyl substituent. For example, 1H NMR signals for piperidine protons typically appear at δ 2.2–3.5 ppm, while aromatic protons range from δ 7.0–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C13H15F3N2O3) and fragmentation patterns .

- FT-IR: Detect functional groups like -OH (~3200–3600 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Advanced: How can researchers address contradictory bioactivity data in different studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and controls .

- Purity Validation: Confirm compound purity (>99%) via HPLC with a C18 column and mobile phase (e.g., methanol:buffer, 65:35) .

- Dose-Response Analysis: Perform EC50/IC50 comparisons across studies to identify outlier protocols .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Software Tools: Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Docking Studies: Simulate binding to target proteins (e.g., GPCRs) using AutoDock Vina. For example, fluorophenyl-piperidine analogs showed strong affinity for σ receptors .

- Validate Predictions: Compare results with in vitro assays (e.g., Caco-2 permeability) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: Acts as a scaffold for CNS-targeting drugs due to its piperidine core and nitro/trifluoromethyl groups, which enhance blood-brain barrier penetration .

- Chemical Biology: Probe protein-ligand interactions via photoaffinity labeling (e.g., incorporating a diazirine group) .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Process Optimization: Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .

- Continuous Flow Chemistry: Reduces side reactions and improves scalability, as demonstrated for similar APIs .

- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Basic: How is the compound’s stability assessed under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Sensitivity: Expose to UV light (300–400 nm) and monitor nitro group reduction using UV-Vis spectroscopy .

Advanced: What strategies resolve low solubility in aqueous buffers?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation .

- Co-Solvent Systems: Use cyclodextrin complexes or DMSO-water mixtures (≤10% DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.